6-(4-methoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-(4-methoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H22N4O6 and its molecular weight is 450.451. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
Research into 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone has shown promising anti-inflammatory effects without acute gastrotoxicity. These compounds, including similar structures to the one mentioned, demonstrate efficacy comparable to non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced toxicity, acting presumably by inhibiting inflammatory mediators release and inflammatory cell infiltration (Szandruk-Bender et al., 2021).
Chemiluminescence in Protic Solvents
Compounds with the methoxyphenyl substitution, similar to the one , have been studied for their chemiluminescence properties in protic solvents. The presence of electron-donating substituents like methoxy groups can increase the efficiency of the neutral singlet excited-state formation, relevant for applications in biochemical and chemical luminescence studies (Teranishi et al., 1999).
Synthetic Applications and Heterocyclic Transformations
The synthesis and transformation of pyridazin-3(2H)-ones and related oxadiazole derivatives have been explored for creating a variety of heterocyclic compounds. These synthetic methodologies enable the development of novel structures for further pharmacological evaluation, indicating a broad utility in medicinal chemistry for the design of new therapeutic agents (Zohdi et al., 1997).
Antimicrobial and Antioxidant Activities
Research into indolyl-substituted 2(3H)-furanones and oxadiazole derivatives, which share structural motifs with the compound of interest, has highlighted their potential for antimicrobial and antioxidant activities. These compounds exhibit significant effects against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Antitumor and Drug Delivery Applications
Pyridazinone derivatives have also been investigated for their antitumor properties and as candidates for drug delivery systems. Studies on hydrophobic antitumor candidate pyridazinone derivatives have shown that effective injectable formulations can be developed using block copolymer micelles, enhancing the bioavailability and therapeutic efficacy of these compounds (Jin et al., 2015).
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-29-16-7-5-14(6-8-16)17-9-10-21(28)27(25-17)13-20-24-23(26-33-20)15-11-18(30-2)22(32-4)19(12-15)31-3/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLIOZCPOCFLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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